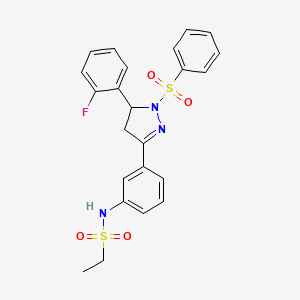

N-(3-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[2-(benzenesulfonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-18-10-8-9-17(15-18)22-16-23(20-13-6-7-14-21(20)24)27(25-22)33(30,31)19-11-4-3-5-12-19/h3-15,23,26H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYIYSQYKLOXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

Attachment of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride derivative in the presence of a base.

Final coupling reaction: The final step involves the coupling of the intermediate compounds to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor binding: It may interact with specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

Cellular pathways: The compound may affect various cellular pathways, such as apoptosis, cell proliferation, and inflammation, through its interactions with molecular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazoline-Based Sulfonamides

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

- The 3-chlorophenylsulfonyl analog () exhibits higher molecular weight (522.01 g/mol) and lipophilicity (logP ~3.8 estimated) compared to the target compound (logP ~3.2), likely due to chlorine’s hydrophobic nature .

- The methoxy-substituted derivative () has reduced molecular weight (401.50 g/mol) and improved aqueous solubility (clogP ~2.5) owing to the polar methoxy group .

- The dimethylamino-substituted compound () shows enhanced solubility (clogP ~1.9) due to the electron-donating dimethylamino group, which may also facilitate target binding through charge interactions .

Metabolic Stability

- The furan-2-carbonyl analog () may exhibit lower metabolic stability due to the furan ring’s susceptibility to oxidative degradation, whereas the target compound’s phenylsulfonyl group offers greater resistance to enzymatic cleavage .

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement that includes:

- Pyrazole ring : Contributes to its pharmacological properties.

- Fluorophenyl group : Enhances lipophilicity and biological activity.

- Phenylsulfonyl moiety : May play a role in target specificity.

The mechanism of action for this compound involves several pathways:

- Inhibition of Bromodomain Proteins : Similar compounds have been shown to inhibit bromodomain-containing proteins (BRDs), which are involved in the regulation of gene expression. This inhibition can lead to reduced proliferation of cancer cells and induction of apoptosis .

- Anti-inflammatory Activity : Research indicates that related sulfonamide derivatives exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers such as IL-6 and TNFα .

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MLL-fusion leukemia | 0.021 | Induces apoptosis, cell cycle arrest |

| BE(2)-C neuroblastoma | >90 | Synergistic effects with other inhibitors |

| J774 macrophages | 10 | Inhibits IL-6 and TNFα secretion |

Case Studies

- Leukemia Treatment : In a study involving MLL-fusion leukemia cell lines, the compound exhibited significant cytotoxicity with an IC50 value of 0.021 µM, indicating strong potential for therapeutic use in hematological malignancies .

- Neuroblastoma Synergy : When combined with JQ1 (another BET inhibitor), this compound demonstrated enhanced cytotoxic effects on BE(2)-C neuroblastoma cells, suggesting a promising avenue for combination therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing pyrazoline-sulfonamide derivatives like the target compound?

- Methodological Answer : Synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by sulfonylation. For example, sodium ethoxide in absolute ethanol is used to facilitate nucleophilic substitution reactions with α-halogenated ketones, as demonstrated in triazole-sulfonamide hybrids . Post-synthesis purification via recrystallization (ethanol/water) ensures high purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths (e.g., C–S = 1.678–1.692 Å), torsion angles, and supramolecular interactions (e.g., π-stacking, hydrogen bonds). Computational methods like DFT can supplement experimental data to analyze electronic effects of substituents like the 2-fluorophenyl group .

Q. What stability considerations are relevant for handling and storing this compound?

- Methodological Answer : Pyrazoline-sulfonamides are typically hygroscopic and light-sensitive. Store under inert gas (argon) at room temperature, avoiding prolonged exposure to humidity. Stability assessments should include accelerated degradation studies under varying pH and temperature .

Advanced Research Questions

Q. How does the positioning of fluorophenyl substituents influence biological activity in pyrazoline-sulfonamide analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that 2-fluorophenyl groups enhance steric bulk and electron-withdrawing effects, modulating enzyme binding. Compare analogs with para- vs. ortho-fluorine substitution using in vitro assays (e.g., COX-2 inhibition) to quantify potency shifts .

Q. How can contradictions in crystallographic data for structurally similar compounds be resolved?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from polymorphism or solvent inclusion. Redetermine crystal structures under standardized conditions (e.g., 100 K vs. 295 K) and validate via Hirshfeld surface analysis to distinguish intrinsic vs. environmental effects .

Q. What computational approaches are suitable for modeling conformational flexibility in the dihydropyrazole core?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER force field) can predict rotational barriers of the 4,5-dihydropyrazole ring. Pair with QTAIM analysis to map electron density at critical bonds (e.g., N–N, C–S) and identify pharmacophoric features .

Q. How to design in vitro assays to evaluate the metabolic stability of this compound?

- Methodological Answer : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Quantify half-life (t1/2) via LC-MS/MS and correlate with substituent effects (e.g., sulfonyl groups reduce metabolic clearance). Include positive controls (e.g., verapamil) for assay validation .

Q. What strategies optimize isotopic labeling (e.g., deuterium) in the pyrazole ring for pharmacokinetic studies?

- Methodological Answer : Deuterate the pyrazole core via H/D exchange under basic conditions (e.g., D2O/NaOD) or incorporate deuterated precursors (e.g., CD3-COCl). Validate labeling efficiency using <sup>2</sup>H NMR and monitor isotopic purity during scale-up .

Q. How do solvent polarity and proticity affect reaction yields in sulfonamide functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity by stabilizing transition states. Compare yields in DMF vs. THF using kinetic studies (HPLC monitoring) and optimize solvent mixtures (e.g., DMF/EtOH) to balance solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.